

Discovery and history of 2-Amino-3H-quinazolin-4-one

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Compound of Interest

Compound Name: 2-Amino-3H-quinazolin-4-one

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An In-depth Technical Guide to the Discovery and History of **2-Amino-3H-quinazolin-4-one**

Abstract

The **2-Amino-3H-quinazolin-4-one** core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive exploration of its journey, from the initial discovery of the broader quinazoline class to the development of sophisticated synthetic methodologies and its establishment as a critical scaffold in contemporary drug discovery. We will delve into the foundational chemical principles, trace the evolution of synthetic strategies, and highlight its extensive therapeutic applications, particularly in oncology, infectious diseases, and virology. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this vital heterocyclic system.

Foundational Discoveries: The Dawn of Quinazolinone Chemistry

The story of **2-amino-3H-quinazolin-4-one** is rooted in the 19th-century exploration of fused heterocyclic systems. The first synthesis of a quinazoline derivative was reported by Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of anthranilic acid and cyanogen.[2][3] This pioneering work laid the groundwork for the entire class of compounds.

However, the most significant early breakthrough in creating the quinazolinone core came from Stefan von Niementowski in 1895.[4][5] The Niementowski Quinazolinone Synthesis involves the thermal condensation of an anthranilic acid with an amide.[1][4] In its simplest form, reacting anthranilic acid with formamide yields the parent quinazolin-4(3H)-one.[1][2] This method was revolutionary for its operational simplicity and versatility, allowing for the introduction of various substituents by choosing appropriately substituted starting materials.[1] This adaptability proved crucial for future structure-activity relationship (SAR) studies in drug development.[1]

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The Evolution of Synthesis: Crafting the 2-Amino Moiety

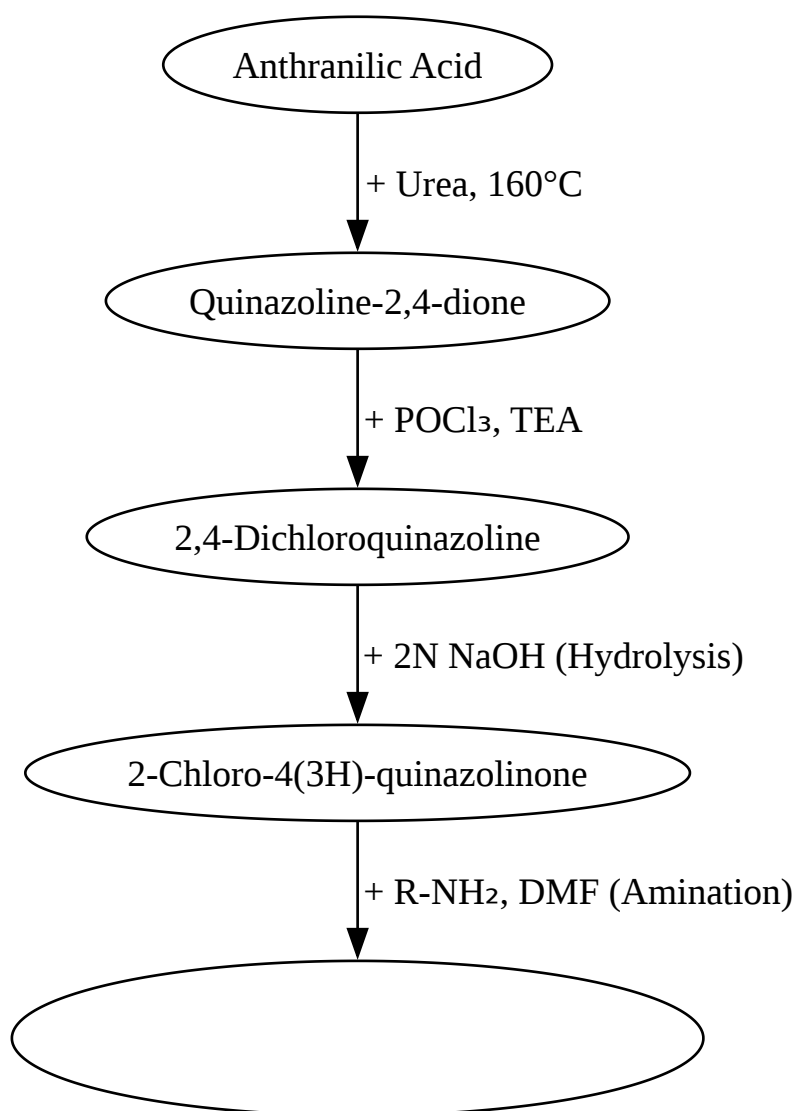
While the Niementowski reaction provided access to the basic quinazolinone ring, the specific synthesis of **2-amino-3H-quinazolin-4-one** and its derivatives required more targeted and often multi-step approaches. A robust and widely adopted synthetic pathway emerged, which allows for precise control over substitution patterns and is amenable to library synthesis for drug screening.

This common workflow proceeds through several key intermediates:

- **Formation of Quinazolinedione:** The process often begins with the condensation of a substituted anthranilic acid with urea at high temperatures (e.g., 150-160°C) to form a quinazoline-2,4(3H,1H)-dione.[6][7] This step establishes the core bicyclic structure.
- **Chlorination:** The quinazolinedione is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield a 2,4-dichloroquinazoline.[6][7] This is a critical activation step, as the chlorine atoms become excellent leaving groups for subsequent nucleophilic substitution.
- **Selective Hydrolysis:** The 4-chloro position is significantly more reactive than the 2-chloro position. Careful hydrolysis, often with aqueous sodium hydroxide (NaOH) at room temperature, selectively replaces the C4-chloro group with a hydroxyl group, which

tautomerizes to the more stable keto form, yielding a 2-chloro-4(3H)-quinazolinone intermediate.[6][7]

- Amination: The final step involves the nucleophilic substitution of the remaining chlorine atom at the 2-position. Reacting the 2-chloro intermediate with a primary or secondary amine (or ammonia for the parent compound) affords the desired **2-amino-3H-quinazolin-4-one** derivative.[6][7][8]



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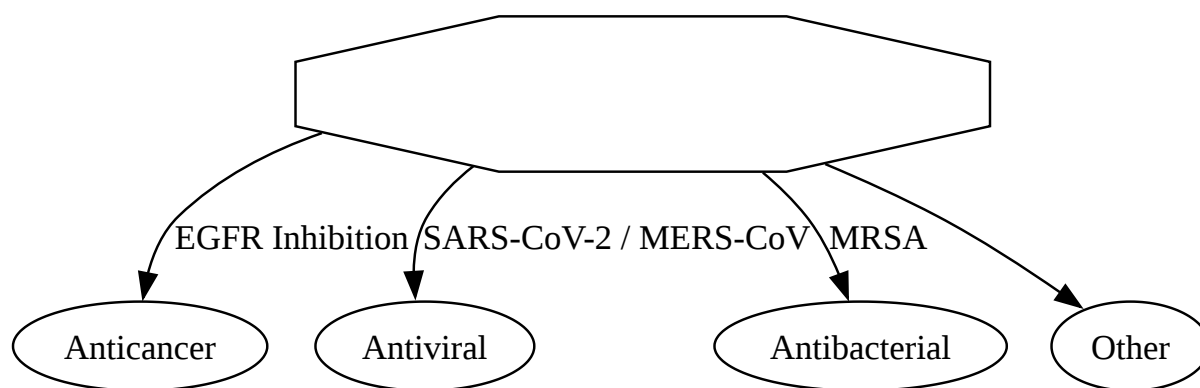
Modern Enhancements to Synthesis

The classical methods, while effective, often required harsh conditions and long reaction times. Modern organic chemistry has introduced significant improvements:

- Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has revolutionized quinazolinone synthesis. It dramatically reduces reaction times from hours to minutes and often improves yields for steps like the Niementowski condensation.[1][2]
- Alternative Starting Materials: Isatoic anhydride is frequently used as a stable and effective substitute for anthranilic acid in many synthetic schemes.[2]
- Catalysis: The use of metal catalysts, such as copper and iron, has enabled milder and more efficient C-N bond-forming reactions, expanding the scope of accessible derivatives.[9][10][11]

A Privileged Scaffold in Drug Discovery

The **2-amino-3H-quinazolin-4-one** scaffold has earned its status as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This has led to its exploration and successful application across numerous therapeutic areas.



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Key Therapeutic Applications

Therapeutic Area	Target/Indication	Key Findings & Examples	References
Anticancer	EGFR Kinase, Tubulin Polymerization	The quinazolinone core is central to several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy.[12][13] Derivatives have shown potent cytotoxic effects against leukemia, breast, and colon cancer cell lines.[14][15][16]	[12][13][14][15][16]
Antiviral	SARS-CoV-2, MERS-CoV	Recently designed derivatives demonstrated potent inhibitory effects against SARS-CoV-2 and MERS-CoV with low cytotoxicity, showing IC50 values in the sub-micromolar range.[6][17]	[6][17]
Antibacterial	Methicillin-Resistant Staphylococcus aureus (MRSA)	A series of derivatives were synthesized and evaluated for anti-staphylococcal activity, identifying compounds with high potency against MRSA strains and	[7][18][19][20][21]

		minimal host cell damage. [7] [18] [19]
Anticonvulsant	CNS Activity	Structure-activity relationship studies have shown that substitutions at the 3-position can confer significant anticonvulsant activity with low neurotoxicity. [3] [12] [22] [12]
Anti-inflammatory	Various	Certain derivatives have been reported to possess anti-inflammatory and analgesic properties. [3] [22] [23] [23]

Experimental Protocol: Representative Synthesis of a 2-((Aryl)amino)quinazolin-4(3H)-one Derivative

This protocol is a synthesized representation of the modern four-step workflow described previously.[\[6\]](#)[\[7\]](#)

Step 1: Synthesis of 7-Chloroquinazoline-2,4(1H,3H)-dione

- Combine 4-chloroanthranilic acid (1.0 eq) and urea (3.0 eq) in a round-bottom flask.
- Heat the mixture without solvent to 150-160°C for 20 hours.
- Cool the reaction mixture to room temperature.
- Triturate the resulting solid with water, collect by filtration, and dry to yield the quinazolinedione product.

Step 2: Synthesis of 2,4,7-Trichloroquinazoline

- Suspend the 7-chloroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl_3 , 10-15 vol).
- Add triethylamine (TEA, 1.5 eq) dropwise.
- Heat the mixture to reflux (approx. 115-120°C) for 17 hours.
- Cool the reaction and carefully quench by pouring onto crushed ice.
- Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloroquinazoline.

Step 3: Synthesis of 2,7-Dichloroquinazolin-4(3H)-one

- Dissolve the 2,4,7-trichloroquinazoline (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
- Add 2N aqueous sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 20 hours.
- Acidify the mixture with a weak acid (e.g., acetic acid) to precipitate the product.
- Collect the solid by filtration, wash with water, and dry to yield the 2-chloro-4(3H)-quinazolinone intermediate.

Step 4: Synthesis of 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one

- Dissolve the 2,7-dichloroquinazolin-4(3H)-one (1.0 eq) and 3,5-dichloroaniline (1.2 eq) in dimethylformamide (DMF).
- Heat the reaction mixture to 85°C for 16 hours.
- Cool the mixture to room temperature and add water to precipitate the final product.
- Collect the solid by filtration, wash with water and a non-polar solvent (e.g., hexane) to remove impurities, and dry.

- Purify further by recrystallization or column chromatography if necessary.

Conclusion

The journey of **2-amino-3H-quinazolin-4-one** from a 19th-century chemical curiosity to a 21st-century therapeutic powerhouse is a testament to the enduring value of heterocyclic chemistry. The foundational Niementowski synthesis paved the way for countless explorations, while modern synthetic advancements have enabled the rapid and efficient generation of diverse molecular libraries. The inherent versatility of the quinazolinone scaffold allows it to interact with a wide range of biological targets, leading to profound applications in the fight against cancer, viral pandemics, and antibiotic-resistant bacteria. As synthetic methodologies continue to advance and our understanding of its biological mechanisms deepens, the **2-amino-3H-quinazolin-4-one** core is certain to remain a vital and productive scaffold for the next generation of medicines.

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